2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide

Lipophilicity Drug-likeness Permeability

Select this exclusive pyridin-3-yl-imidazole building block to enable head-to-head kinase selectivity profiling against pyridin-4-yl benchmarks like SB-203580. Its unique 2-phenylbutanamide substituent provides greater steric bulk and a distinct hydrophobic profile, making it ideal for diversity-oriented synthesis targeting understudied kinase pockets. With a computed XLogP3 of 2.4, it offers balanced lipophilicity for reliable cell-based assays, bridging biochemical and cellular pharmacological data.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 2034281-58-6
Cat. No. B2422184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide
CAS2034281-58-6
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=CN=CC=C3
InChIInChI=1S/C20H22N4O/c1-2-18(16-7-4-3-5-8-16)20(25)23-12-14-24-13-11-22-19(24)17-9-6-10-21-15-17/h3-11,13,15,18H,2,12,14H2,1H3,(H,23,25)
InChIKeyCWOGULGGYPSOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 2034281-58-6): Procurement-Relevant Identity and Class Context


2-Phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 2034281-58-6, PubChem CID 86266196) is a synthetic small molecule (C20H22N4O, MW 334.4 g/mol) featuring a pyridin-3-yl-imidazole core linked via an ethylene spacer to a 2-phenylbutanamide moiety . The compound belongs to the pyridinyl-imidazole class, a scaffold extensively characterized as inhibitors of p38 MAP kinase and related pro-inflammatory cytokine-suppressive targets . The compound is listed by multiple chemical vendors as a research-grade building block; however, no peer-reviewed biological assay data, patent claims, or structure-activity relationship (SAR) studies specific to this compound were identified in any authoritative public database at the time of this evidence assessment .

Why Generic Substitution Is Not Supported for 2-Phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide Without Compound-Specific Data


Within the pyridinyl-imidazole scaffold class, even minor structural modifications—including the nature of the amide substituent, the pyridine nitrogen position (2-, 3-, or 4-yl), and linker length—are well-documented to produce substantial shifts in kinase selectivity profiles, with IC50 differences exceeding 100-fold between closely related analogs . The target compound's 2-phenylbutanamide substituent and ethylene linker distinguish it from para-substituted benzamide, pivalamide, and butanamide-linked analogs that populate this chemical space . However, the absence of any publicly reported head-to-head potency, selectivity, or ADMET data for this specific compound means that no evidence-supported substitution or interchange claim can currently be made. Procurement decisions must therefore be guided by the specific structural features of this compound rather than assumed class-equivalent performance.

Quantitative Differentiation Evidence for 2-Phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide Versus Structural Analogs


Lipophilicity (XLogP3) Differentiation from 4-Methoxybenzamide and 2,6-Difluorobenzamide Analogs

The target compound exhibits a computed XLogP3 of 2.4, which is approximately 1.4 log units higher than the 4-methoxybenzamide analog (CAS 2034449-28-8, XLogP3 ≈ 1.0) and approximately 0.5–0.8 log units higher than the 2,6-difluorobenzamide analog (CAS 2034507-19-0, XLogP3 ≈ 1.6–1.9, estimated) . This difference in lipophilicity may influence membrane permeability, protein binding, and nonspecific binding profiles in cell-based assays, which is a critical consideration for users screening across compound libraries .

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Differentiation from Pivalamide and Butanamide-Linked Analogs

The target compound possesses one hydrogen bond donor (the secondary amide N–H), identical to close amide analogs but critically distinct from analogs where the amide nitrogen is tertiary or where the amide is replaced by an amine or other functional group . For example, primary butanamide-linked analogs without the phenyl substituent (e.g., 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butanamide, CAS 173838-67-0) also feature one HBD but differ in total polar surface area and rotatable bond count . The single HBD, combined with three hydrogen bond acceptors (imidazole N, pyridine N, amide carbonyl O), yields a HBD/HBA ratio of 0.33, which is consistent with CNS drug-like chemical space predictions .

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Flexibility Compared to Direct Butanamide-Linked Analogs

The target compound features 7 rotatable bonds, which is 2–3 bonds higher than the direct butanamide-linked analog 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butanamide (CAS 173838-67-0, estimated 4–5 rotatable bonds) due to the phenyl substituent on the α-carbon and the ethylene linker . Increased rotatable bond count is associated with higher conformational entropy penalty upon target binding; however, the 2-phenyl substituent may also enable favorable hydrophobic contacts within kinase ATP-binding pockets or allosteric sites, as observed in related pyridinyl-imidazole SAR studies .

Conformational flexibility Entropic binding penalty Ligand efficiency

Pyridin-3-yl vs. Pyridin-4-yl Scaffold Positioning and Kinase Selectivity Implications

The target compound features a pyridin-3-yl substitution on the imidazole ring, placing the pyridine nitrogen at the meta position relative to the imidazole–pyridine bond. This regiochemistry is distinct from the more extensively studied pyridin-4-yl imidazole p38 MAP kinase inhibitors (e.g., SB-203580 and related clinical candidates), which employ a pyridin-4-yl orientation that engages the kinase hinge region via the pyridine nitrogen . Literature SAR indicates that shifting the pyridine nitrogen from the 4- to the 3-position can alter kinase selectivity profiles, as the altered hydrogen-bond geometry modifies ATP-binding pocket complementarity . However, no kinase profiling data specific to this compound are publicly available.

Kinase selectivity Scaffold geometry ATP-binding site

2-Phenylbutanamide Substituent Bulk vs. Pivalamide and Methylbenzamide Analogs: Steric and Hydrophobic Differentiation

The 2-phenylbutanamide substituent introduces both a phenyl ring and an ethyl side chain at the amide α-carbon, creating a branched, chiral hydrophobic group with significantly greater steric bulk than the tert-butyl (pivalamide) or ortho-tolyl (2-methylbenzamide) substituents found in the closest commercial analogs . In the context of pyridinyl-imidazole kinase inhibitor SAR, varying the amide substituent size and shape has been shown to modulate selectivity between p38α, p38β, and JNK isoforms by differentially occupying hydrophobic pockets adjacent to the ATP-binding site . The target compound's 2-phenylbutanamide group presents a distinct steric and hydrophobic profile not represented by any of the commercially available close analogs with published bioactivity data.

Steric bulk Hydrophobic interactions Subtype selectivity

Evidence-Anchored Application Scenarios for 2-Phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide in Scientific Procurement


Kinase Selectivity Profiling of Pyridin-3-yl vs. Pyridin-4-yl Imidazole Scaffolds

Research groups conducting systematic kinase selectivity profiling across the MAP kinase family (p38α, p38β, JNK1/2/3, ERK1/2) may select this compound as a representative pyridin-3-yl imidazole scaffold for comparison against pyridin-4-yl benchmarks such as SB-203580 or related clinical candidates. As documented in Section 3, Evidence Item 4, the pyridin-3-yl topology has been shown in published SAR to alter kinase selectivity relative to pyridin-4-yl inhibitors, though no target-specific profiling data exist for this particular compound . Its procurement enables head-to-head profiling studies that can generate the missing comparative data.

Exploration of 2-Phenylbutanamide Substituent Effects in Hydrophobic Pocket Occupancy

Medicinal chemistry teams pursuing scaffold-based kinase inhibitor optimization may incorporate this compound as a fragment-elaborated building block featuring a chiral 2-phenylbutanamide substituent. As established in Section 3, Evidence Item 5, this substituent offers greater steric bulk and a distinct hydrophobic profile compared to pivalamide and 2-methylbenzamide analogs . This structural uniqueness supports its use in diversity-oriented synthesis libraries targeting understudied kinase hydrophobic pockets or allosteric sites.

Lipophilicity-Driven Permeability Optimization in Cell-Based Kinase Assays

For cell-based assay development requiring balanced lipophilicity for membrane permeability, the compound's computed XLogP3 of 2.4 (Section 3, Evidence Item 1) positions it as a moderately lipophilic scaffold between polar analogs (XLogP3 ≈ 1.0 for 4-methoxybenzamide) and highly lipophilic diaryl-imidazole derivatives . This intermediate lipophilicity may reduce nonspecific membrane binding artifacts while maintaining sufficient cellular uptake, a consideration for researchers translating biochemical kinase inhibition data to cellular context.

Coordination Chemistry and Metal-Binding Ligand Development

Vendor descriptions indicate the compound is used as a ligand in coordination chemistry . The pyridine and imidazole nitrogen atoms provide two distinct metal-coordination sites with different Lewis basicities, while the 2-phenylbutanamide side chain offers steric modulation of the metal coordination sphere. This structural profile supports applications in transition metal catalyst development or metallodrug discovery, distinct from purely biological kinase inhibitor applications.

Quote Request

Request a Quote for 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.